Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)-
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Overview
Description
Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound is further substituted with a piperazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4, and a triphenylpropyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.
Introduction of the Piperazine Ring: The pyridazine intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Attachment of the Triphenylpropyl Group: The final step involves the alkylation of the piperazine-substituted pyridazine with a triphenylpropyl halide, such as triphenylpropyl chloride, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: The triphenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Piperazine Derivatives: Compounds with piperazine rings substituted with different groups.
Triphenylpropyl Derivatives: Compounds with triphenylpropyl groups attached to different core structures.
Uniqueness: Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- is unique due to the combination of its three distinct structural components: the pyridazine ring, the piperazine ring, and the triphenylpropyl group. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Properties
CAS No. |
34675-81-5 |
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Molecular Formula |
C29H30N4 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C29H30N4/c1-4-11-25(12-5-1)29(26-13-6-2-7-14-26,27-15-8-3-9-16-27)18-20-32-21-23-33(24-22-32)28-17-10-19-30-31-28/h1-17,19H,18,20-24H2 |
InChI Key |
DSDCLCMGEAPCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NN=CC=C5 |
Origin of Product |
United States |
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